(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine
Description
“(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine” is a biphenyl-derived compound featuring a methanamine group at the 4-position of one phenyl ring, a fluorine atom at the 3-position, and a trifluoromethoxy (-OCF₃) group at the 4'-position of the adjacent phenyl ring. This structure combines electron-withdrawing substituents (fluoro and trifluoromethoxy) with a primary amine functional group, making it a candidate for medicinal chemistry applications, particularly in targeting receptors or enzymes where lipophilicity and electronic effects are critical .
Synthesis: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using boronic acid intermediates. For example, 3-fluoro-4-(trifluoromethoxy)phenylboronic acid has been employed in palladium-catalyzed couplings to construct the biphenyl scaffold . Subsequent functionalization of the boronic acid precursor with hydrazine hydrate or other amines yields the methanamine derivative .
Properties
IUPAC Name |
[2-fluoro-4-[4-(trifluoromethoxy)phenyl]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NO/c15-13-7-10(1-2-11(13)8-19)9-3-5-12(6-4-9)20-14(16,17)18/h1-7H,8,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNOQWGFAYSDDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine is a synthetic compound with a molecular formula of C14H11F4NO and a molecular weight of 285.24 g/mol. It is characterized by its unique trifluoromethoxy and fluorine substituents, which may influence its biological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : [2-fluoro-4-[4-(trifluoromethoxy)phenyl]phenyl]methanamine
- Canonical SMILES :
C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)OC(F)(F)F
Biological Activity Overview
Research into the biological activity of (3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine has primarily focused on its potential as an inhibitor for various biological targets. Below are some key findings regarding its activity:
Antiparasitic Activity
Recent studies have highlighted the potential of compounds similar in structure to (3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine in inhibiting Plasmodium falciparum, the causative agent of malaria. Compounds that share structural motifs with this biphenyl derivative have demonstrated significant antiparasitic effects through inhibition of key metabolic pathways within the parasite, particularly targeting enzymes involved in the methylerythritol 4-phosphate (MEP) pathway .
Cytotoxicity and Selectivity
In vitro studies have assessed cytotoxicity against human cell lines, revealing that certain derivatives exhibit varying levels of toxicity. For instance, a related compound showed an IC50 value of 23.6 μM against P. falciparum, while demonstrating a lower IC50 of 0.8 μM against human hepatocytes (Hep G2), indicating a lack of specificity towards the parasite . Such findings underscore the importance of further structural optimization to enhance selectivity and reduce toxicity.
Study 1: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted to explore modifications on the biphenyl structure that could enhance biological activity against P. falciparum. The study identified that specific substitutions at the phenyl rings significantly influenced inhibitory potency and metabolic stability. For example, introducing additional fluorine atoms enhanced binding affinity to target enzymes .
Research has indicated that compounds with similar structures can inhibit not only the MEP pathway but also other metabolic pathways in P. falciparum. This dual-targeting approach could be beneficial in circumventing resistance mechanisms commonly observed with traditional antimalarial drugs .
Data Tables
| Compound | Target | IC50 (μM) | Comments |
|---|---|---|---|
| Compound 1 | P. falciparum | 23.6 ± 6.4 | Moderate potency |
| Compound 2 | Hep G2 | 0.8 ± 0.2 | High cytotoxicity |
| Compound 3 | MEP Pathway | N/A | Dual-targeting potential |
Scientific Research Applications
Research into the biological activity of (3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine has primarily focused on its potential as an inhibitor for various biological targets. Below are key findings regarding its activity:
Antiparasitic Activity
Studies have indicated that compounds sharing structural motifs with this biphenyl derivative exhibit significant antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of key metabolic pathways within the parasite, particularly targeting enzymes involved in the methylerythritol 4-phosphate (MEP) pathway.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxicity of this compound against human cell lines. For instance, related compounds demonstrated varying levels of toxicity, with an IC50 value of 23.6 μM against P. falciparum and a lower IC50 of 0.8 μM against human hepatocytes (Hep G2). This suggests a lack of specificity towards the parasite, highlighting the need for further structural optimization to enhance selectivity and reduce toxicity.
Structure-Activity Relationship (SAR)
A comprehensive SAR study has been conducted to explore modifications on the biphenyl structure that could enhance biological activity against P. falciparum. Specific substitutions at the phenyl rings significantly influenced inhibitory potency and metabolic stability. For example:
- Introducing additional fluorine atoms enhanced binding affinity to target enzymes.
- Compounds with similar structures were found to inhibit both the MEP pathway and other metabolic pathways in P. falciparum, which could be beneficial in circumventing resistance mechanisms commonly observed with traditional antimalarial drugs.
| Compound | Target | IC50 (μM) | Comments |
|---|---|---|---|
| Compound 1 | P. falciparum | 23.6 ± 6.4 | Moderate potency |
| Compound 2 | Hep G2 | 0.8 ± 0.2 | High cytotoxicity |
| Compound 3 | MEP Pathway | N/A | Dual-targeting potential |
Comparison with Similar Compounds
Key Features :
- Trifluoromethoxy group: Enhances metabolic stability and lipophilicity compared to non-fluorinated alkoxy groups.
- Fluorine atom : Modulates electronic properties and may improve binding affinity in biological systems.
- Methanamine group : Provides a reactive site for further derivatization or interaction with biological targets.
Substituent Variations
Trifluoromethoxy vs. Methoxy :
- (2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine hydrochloride (): Replacing -OCF₃ with -OCH₃ reduces lipophilicity (logP decreases by ~1.5 units) and metabolic stability. Methoxy groups are more prone to oxidative demethylation, whereas -OCF₃ resists metabolic degradation .
- Biological implication : The trifluoromethoxy group in the target compound may enhance blood-brain barrier penetration compared to the methoxy analog, making it more suitable for CNS-targeted therapies.
Fluoro vs. Chloro :
- 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine (): Chlorine increases molecular weight and lipophilicity (Cl: +0.71 logP vs. F: +0.14 logP) but introduces steric bulk. Fluorine’s higher electronegativity may improve electrostatic interactions in receptor binding .
Functional Group Variations
Methanamine vs. Boronic Acid :
- (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid (): Boronic acids serve as intermediates in Suzuki couplings. Unlike methanamine, they lack biological activity but are critical for synthesizing biphenyl scaffolds. The propyl group in this analog increases hydrophobicity, affecting solubility .
Methanamine vs. Secondary amines generally exhibit lower metabolic clearance than primary amines .
Positional Isomers
3'-Fluoro-[1,1'-biphenyl]-4-amine hydrochloride (): Lacks the 4'-trifluoromethoxy group, reducing steric hindrance and lipophilicity. This compound may exhibit weaker binding to hydrophobic enzyme pockets compared to the target molecule .
Preparation Methods
Construction of the Biphenyl Core with Trifluoromethoxy Substituent
The biphenyl scaffold bearing a trifluoromethoxy group is typically synthesized via palladium-catalyzed cross-coupling reactions between appropriately substituted aryl halides and arylboronic acids. The following conditions are commonly employed:
This step forms the biphenyl-4-yl-methanol intermediate, which is crucial for further transformations.
Conversion of Biphenyl-4-yl-methanol to Biphenyl-4-yl-methyl Chloride
The hydroxymethyl group on the biphenyl intermediate is converted to a chloromethyl group using thionyl chloride under mild conditions:
This chloromethyl derivative serves as a key electrophilic intermediate for subsequent amination.
Alternative Reduction of Carboxylic Acid Derivatives to Alcohols and Amines
In some protocols, the biphenyl carboxylic acid derivatives are reduced to the corresponding alcohols using lithium aluminum hydride (LiAlH4) in tetrahydrofuran under inert atmosphere at 0-20 °C, followed by conversion to amines:
This method is useful when starting from carboxylic acid precursors rather than halide intermediates.
Summary Table of Key Preparation Steps
| Step No. | Transformation | Key Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Suzuki coupling to form biphenyl-methanol | PdCl2(dppf), Cs2CO3 | THF/DMF (1:1) | 90 °C, 1 h, N2 atmosphere | ~90-98 | High purity, inert atmosphere essential |
| 2 | Conversion of alcohol to chloromethyl | Thionyl chloride | Chloroform | 20 °C, 12 h | ~98 | Mild conditions, flash chromatography purification |
| 3 | Amination of chloromethyl intermediate | Ammonia or amine | Ethanol | RT to mild heating, 1-4 h | ~90 | Efficient nucleophilic substitution |
| 4 | Reduction of acid to alcohol | LiAlH4 | THF | 0-20 °C, 4 h, N2 | 66.8-79 | Requires careful quenching, alternative route |
Research Findings and Considerations
- Catalyst Selection: Palladium catalysts such as PdCl2(dppf) and Pd(PPh3)Cl2 are effective for Suzuki coupling, providing high yields and selectivity under mild conditions.
- Base and Solvent Effects: Cesium carbonate is a preferred base for cross-coupling, and the mixed solvent system of THF and DMF facilitates solubility and reaction kinetics.
- Reaction Atmosphere: Inert atmosphere (nitrogen) is critical during palladium-catalyzed steps and LiAlH4 reductions to prevent catalyst poisoning and side reactions.
- Purification: Flash chromatography on silica gel with cyclohexane/ethyl acetate gradients is commonly used to purify intermediates and final products.
- Characterization: Products are confirmed by 1H NMR spectroscopy and mass spectrometry, ensuring structural integrity and purity.
Q & A
Q. What are the common synthetic routes for preparing (3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine?
- Methodological Answer: The synthesis typically involves cross-coupling strategies. A Suzuki-Miyaura reaction between a boronic acid derivative (e.g., 3-fluoro-4-bromo-phenylboronic acid) and a trifluoromethoxy-substituted aryl halide is a key step . Post-coupling, the amine group is introduced via reductive amination or Gabriel synthesis. For example, Enamine Ltd’s catalog lists structurally similar biphenyl methanamines synthesized through such routes, often requiring protective groups (e.g., Boc) to prevent side reactions during coupling . Purification via column chromatography and characterization by H/C NMR and LC-MS are standard.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer:
- NMR Spectroscopy: H and F NMR are critical for confirming fluorine substitution patterns. For instance, the trifluoromethoxy group () shows distinct F signals near -57 ppm .
- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between structural isomers.
- X-ray Crystallography: SHELX software (e.g., SHELXL) is widely used for resolving crystal structures, particularly for verifying biphenyl torsion angles and fluorine positioning .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR or crystallographic data for this compound?
- Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational barriers in biphenyl systems) or crystallographic disorder. Strategies include:
- Variable-Temperature NMR: To assess conformational flexibility (e.g., observing signal coalescence at higher temperatures).
- 2D NMR (COSY, NOESY): For assigning overlapping proton signals, especially in crowded aromatic regions .
- Twinned Crystallography: SHELXD can model twinned crystals, common in fluorinated biphenyls, by refining twin laws and occupancy factors .
Q. What computational methods are used to predict the compound’s reactivity or binding interactions?
- Methodological Answer:
- Density Functional Theory (DFT): Calculates Fukui indices to identify nucleophilic/electrophilic sites, aiding in predicting sites for functionalization (e.g., fluorination effects on electron density) .
- Molecular Docking: Tools like AutoDock Vina model interactions with biological targets (e.g., enzymes with fluorinated ligand-binding pockets). PubChem data on similar amines highlight fluorine’s role in enhancing binding affinity via hydrophobic interactions .
Q. How does the position of fluorine and trifluoromethoxy groups influence the compound’s physicochemical properties?
- Methodological Answer:
- Lipophilicity (): Fluorine at the 3-position increases hydrophobicity compared to para-substituted analogs, as shown in Kanto Reagents’ trifluoromethoxy phenol derivatives .
- Metabolic Stability: Trifluoromethoxy groups resist oxidative degradation better than methoxy groups, as evidenced in pharmacokinetic studies of related biphenyl amines .
- Electronic Effects: Hammett constants ( for = +0.34; = +0.38) predict electron-withdrawing effects, influencing reaction rates in nucleophilic substitutions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
